1-Methyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-Methyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
1-Methyl-5-oxopyrrolidine-3-carboxamide is a derivative of pyrrolidine , a five-membered nitrogen heterocycle . The primary target of this compound is the CCR5 receptor . CCR5, or CC chemokine receptor 5, is a protein on the surface of white blood cells involved in the immune system’s response to inflammation and is a coreceptor for HIV-1 .
Mode of Action
The compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, preventing the interaction between the receptor and its natural ligands, the CC chemokines . This blockade inhibits the entry of HIV-1 into host cells .
Biochemical Pathways
The compound’s action affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents HIV-1 from entering host cells, thereby inhibiting the virus’s replication cycle . This action can lead to a reduction in viral load in HIV-1-infected individuals .
Pharmacokinetics
The pyrrolidine scaffold, to which this compound belongs, is known to be used widely in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of HIV-1 entry into host cells . This action can lead to a reduction in viral load in HIV-1-infected individuals, potentially reducing HIV-associated morbidity and mortality .
Preparation Methods
The synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide can be achieved through several routes. One common method involves the reaction of 1-methylpyrrolidine-2,5-dione with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring structure but have different substituents, resulting in varied biological activities and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methyl-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNQKOAFGDBANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337277 | |
Record name | 1-methyl-5-oxopyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89677-16-7 | |
Record name | 1-methyl-5-oxopyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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